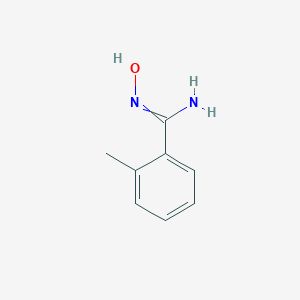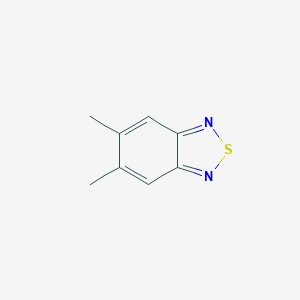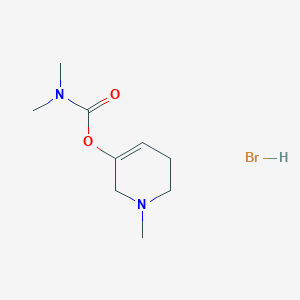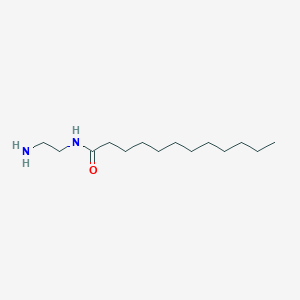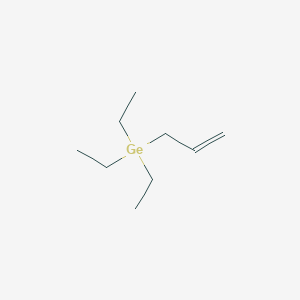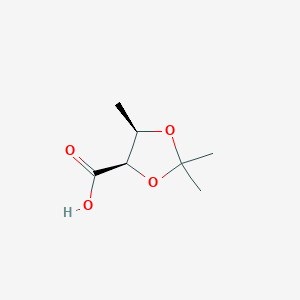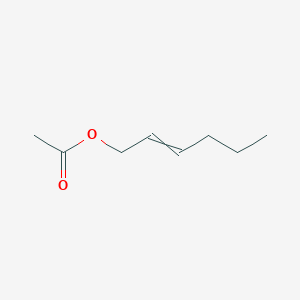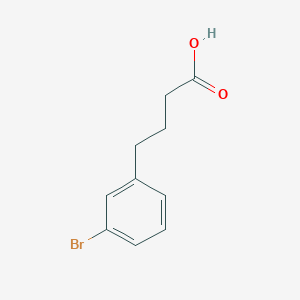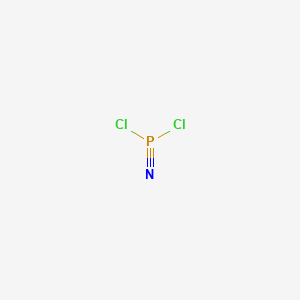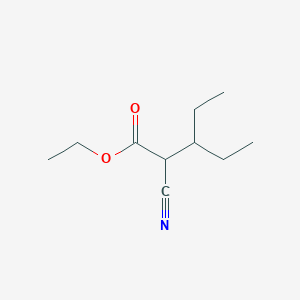
((S)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)dichloropalladium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((S)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl)dichloropalladium is a chiral palladium complex widely used in homogeneous catalysis. This compound is particularly significant in asymmetric synthesis, where it serves as a catalyst for various enantioselective reactions. The presence of the chiral binaphthyl backbone imparts unique stereochemical properties, making it a valuable tool in the synthesis of optically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((S)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl)dichloropalladium typically involves the reaction of (S)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl with palladium(II) chloride. The process can be summarized as follows:
- Dissolve (S)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl in an appropriate organic solvent, such as dichloromethane.
- Add palladium(II) chloride to the solution under an inert atmosphere.
- Stir the reaction mixture at room temperature or slightly elevated temperatures until the reaction is complete.
- Isolate the product by filtration and purify it through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of ((S)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl)dichloropalladium may involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
((S)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl)dichloropalladium undergoes various types of reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by oxidizing agents such as oxygen or peroxides.
Reduction: It can also undergo reduction reactions, typically in the presence of reducing agents like hydrogen or hydrides.
Substitution: The palladium center allows for substitution reactions, where ligands can be exchanged with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular oxygen, hydrogen peroxide, and organic peroxides. Reactions are usually conducted under mild conditions to prevent degradation of the complex.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, or lithium aluminum hydride are used. These reactions often require an inert atmosphere to avoid unwanted side reactions.
Substitution: Nucleophiles like phosphines, amines, or halides can be used in substitution reactions. These reactions are typically carried out in polar solvents under ambient conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield palladium(IV) complexes, while reduction can produce palladium(0) species. Substitution reactions result in the formation of new palladium-ligand complexes.
Scientific Research Applications
((S)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl)dichloropalladium has a wide range of applications in scientific research:
Chemistry: It is extensively used as a catalyst in asymmetric synthesis, facilitating the production of enantiomerically pure compounds. It is also employed in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions.
Biology: The compound’s ability to catalyze specific reactions makes it useful in the synthesis of biologically active molecules, including pharmaceuticals and natural products.
Medicine: Its role in the synthesis of chiral drugs is particularly noteworthy. The compound helps in the production of active pharmaceutical ingredients with high enantiomeric purity.
Industry: In the industrial sector, ((S)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl)dichloropalladium is used in the large-scale production of fine chemicals, agrochemicals, and materials science applications.
Mechanism of Action
The mechanism by which ((S)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl)dichloropalladium exerts its catalytic effects involves several key steps:
Coordination: The palladium center coordinates with the substrate, forming a palladium-substrate complex.
Oxidative Addition: The palladium(II) center undergoes oxidative addition, increasing its oxidation state and forming a palladium(IV) intermediate.
Transmetalation: In cross-coupling reactions, a transmetalation step occurs, where the substrate is transferred to the palladium center.
Reductive Elimination: The final step involves reductive elimination, releasing the product and regenerating the palladium(II) catalyst.
Comparison with Similar Compounds
Similar Compounds
1,1’-Bis(diphenylphosphino)ferrocene (dppf): A widely used ligand in homogeneous catalysis, similar in structure but with a ferrocene backbone.
1,2-Bis(diphenylphosphino)ethane (dppe): Another common ligand with a simpler ethane backbone.
2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl (BINAP): A chiral ligand similar to ((S)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl)dichloropalladium but without the palladium center.
Uniqueness
((S)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl)dichloropalladium stands out due to its chiral binaphthyl backbone and the presence of the palladium center, which imparts unique catalytic properties. Its ability to facilitate enantioselective reactions with high efficiency makes it a valuable tool in both academic and industrial settings.
Properties
IUPAC Name |
dichloropalladium;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H32P2.2ClH.Pd/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;;;/h1-32H;2*1H;/q;;;+2/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDHAUMFISVWIRX-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8.Cl[Pd]Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H32Cl2P2Pd |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
800.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115826-95-4, 127593-28-6 |
Source


|
| Record name | [(R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl]palladium(II) chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Bis(Diphenylphosphino)-1,1'-Binaphthyl) Palladium (II) Chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

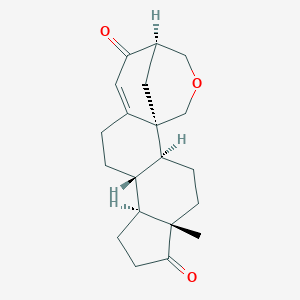
![[(Benzylsulfonyl)(dichloro)methyl]benzene](/img/structure/B154244.png)

